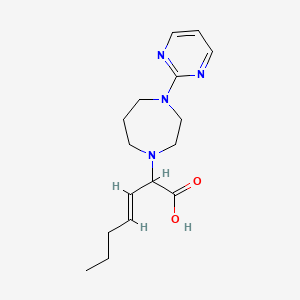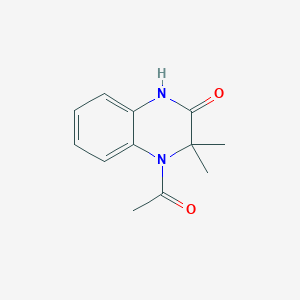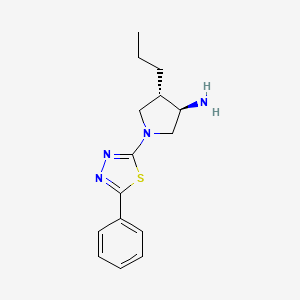
4-(1-azepanylmethyl)-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-azepanylmethyl)-2-nitrophenol, also known as ANMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ANMP is a nitrophenol derivative that has a unique chemical structure, making it an interesting compound to study.
Mecanismo De Acción
The mechanism of action of 4-(1-azepanylmethyl)-2-nitrophenol is not fully understood. However, it is believed that 4-(1-azepanylmethyl)-2-nitrophenol exerts its antibacterial and antifungal effects by disrupting the cell wall and membrane of the microorganisms. 4-(1-azepanylmethyl)-2-nitrophenol has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(1-azepanylmethyl)-2-nitrophenol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(1-azepanylmethyl)-2-nitrophenol has antibacterial and antifungal properties against a range of microorganisms, including Staphylococcus aureus and Candida albicans. 4-(1-azepanylmethyl)-2-nitrophenol has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(1-azepanylmethyl)-2-nitrophenol is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. 4-(1-azepanylmethyl)-2-nitrophenol is also stable under normal laboratory conditions, making it a convenient compound to work with.
However, one of the limitations of 4-(1-azepanylmethyl)-2-nitrophenol is its limited solubility in water, which can make it difficult to work with in aqueous solutions. 4-(1-azepanylmethyl)-2-nitrophenol also has limited stability in acidic conditions, which can limit its applications in certain research areas.
Direcciones Futuras
There are several future directions for research on 4-(1-azepanylmethyl)-2-nitrophenol. One area of research is in the development of new organic electronic devices using 4-(1-azepanylmethyl)-2-nitrophenol as a material. Another area of research is in the development of new antibacterial and antifungal drugs based on 4-(1-azepanylmethyl)-2-nitrophenol.
Further studies are also needed to fully understand the mechanism of action of 4-(1-azepanylmethyl)-2-nitrophenol and its potential therapeutic applications. Additionally, research is needed to optimize the synthesis of 4-(1-azepanylmethyl)-2-nitrophenol and improve its solubility and stability in different conditions.
Conclusion:
In conclusion, 4-(1-azepanylmethyl)-2-nitrophenol is a unique chemical compound that has gained attention in scientific research due to its potential applications in various fields. 4-(1-azepanylmethyl)-2-nitrophenol has been shown to have antibacterial, antifungal, and antioxidant properties, making it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of 4-(1-azepanylmethyl)-2-nitrophenol and optimize its synthesis and applications.
Métodos De Síntesis
The synthesis of 4-(1-azepanylmethyl)-2-nitrophenol involves the reaction of 4-nitrophenol and 1-azepanemethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(1-azepanylmethyl)-2-nitrophenol. The synthesis of 4-(1-azepanylmethyl)-2-nitrophenol is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-(1-azepanylmethyl)-2-nitrophenol has been studied for its potential applications in various fields. One of the primary areas of research is in the field of organic electronics. 4-(1-azepanylmethyl)-2-nitrophenol has been shown to have good electron transport properties, making it a promising material for use in organic electronic devices such as solar cells and transistors.
Another area of research for 4-(1-azepanylmethyl)-2-nitrophenol is in the field of medicinal chemistry. 4-(1-azepanylmethyl)-2-nitrophenol has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs.
Propiedades
IUPAC Name |
4-(azepan-1-ylmethyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13-6-5-11(9-12(13)15(17)18)10-14-7-3-1-2-4-8-14/h5-6,9,16H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCUNZDYCNGTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198158 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1-Azepanylmethyl)-2-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)

![ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)
![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)
![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)


![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)
![3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5687655.png)
![3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5687656.png)
![2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5687663.png)